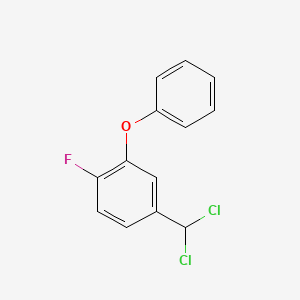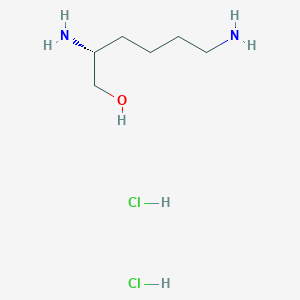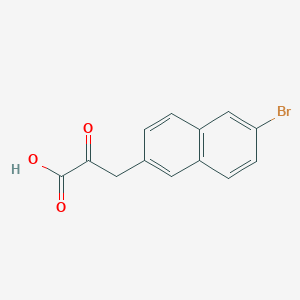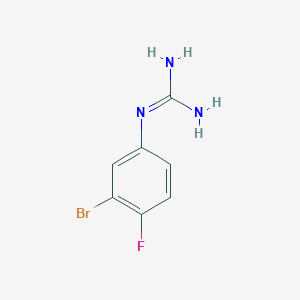
1-(3-Bromo-4-fluorophenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-4-fluorophenyl)guanidine is a chemical compound that features a guanidine group attached to a 3-bromo-4-fluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-fluorophenyl)guanidine typically involves the guanylation of an amine with a guanidine precursor. One common method is the reaction of 3-bromo-4-fluoroaniline with a guanidine derivative under specific conditions. For instance, the reaction can be catalyzed by scandium (III) triflate in water, which allows for the guanylation process to proceed efficiently .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the reaction is crucial for industrial applications, where large quantities of the compound are required.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-4-fluorophenyl)guanidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The guanidine group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl guanidines, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
1-(3-Bromo-4-fluorophenyl)guanidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-fluorophenyl)guanidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s guanidine group can form hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition .
Comparison with Similar Compounds
1-(3-Bromo-4-fluorophenyl)thiourea: Similar structure but with a thiourea group instead of a guanidine group.
1-(3-Bromo-4-fluorophenyl)urea: Contains a urea group instead of a guanidine group.
Uniqueness: 1-(3-Bromo-4-fluorophenyl)guanidine is unique due to its guanidine group, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms on the phenyl ring further enhances its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C7H7BrFN3 |
|---|---|
Molecular Weight |
232.05 g/mol |
IUPAC Name |
2-(3-bromo-4-fluorophenyl)guanidine |
InChI |
InChI=1S/C7H7BrFN3/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3H,(H4,10,11,12) |
InChI Key |
HFGOSMFKERQPFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C(N)N)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



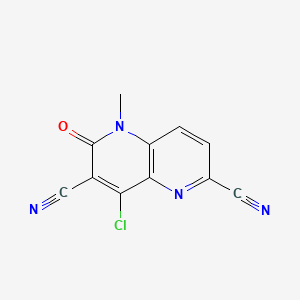
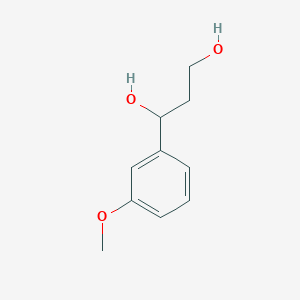
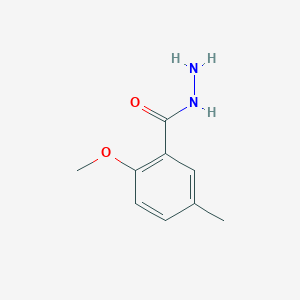
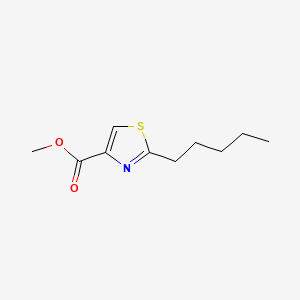
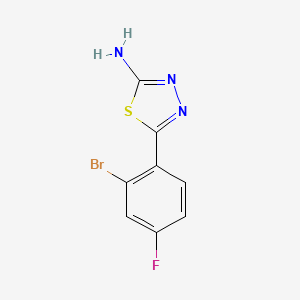
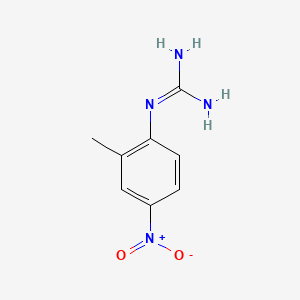
![Methyl 3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoate](/img/structure/B13683135.png)

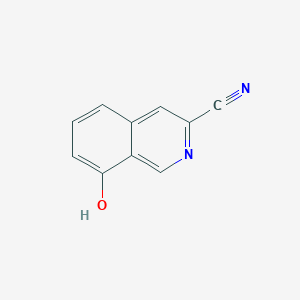
![Methyl 3-[(3-Amino-2-chlorophenyl)thio]propanoate](/img/structure/B13683149.png)
